Zinksulfat

Übersicht

Beschreibung

Zinc sulfate is an inorganic compound with the chemical formula ZnSO₄ It is a colorless, crystalline solid that is highly soluble in waterIt is commonly found in its heptahydrate form, ZnSO₄·7H₂O, and is used in a wide range of applications, including agriculture, medicine, and industry .

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Steigerung der Ernteerträge und des Nährstoffstatus

Zinksulfat wird in der Landwirtschaft häufig eingesetzt, um Zinkmangel in verschiedenen Kulturen zu beheben, der zu Wachstumsstörungen und geringeren Erträgen führen kann. Eine Studie an Maissorten zeigte, dass die blattdüngung mit ZnSO₄ den Körnerertrag und die Nährstoffaufnahme deutlich beeinflussen konnte, wobei einige Sorten eine erhöhte Stickstoffakkumulation aufwiesen und andere Veränderungen in der Aufnahme von Phosphor und Kalium zeigten .

Gartenbau: Verbesserung der Haselnuss Produktion

Im Gartenbau, insbesondere in der Haselnuss Produktion, spielt Zink eine entscheidende Rolle für die Steigerung des Ertrags und der Fruchtqualität. Untersuchungen zeigen, dass sowohl die Boden- als auch die Blattapplikation von ZnSO₄ die Produktivität und Qualitätsparameter wie Nussgewicht, Kerngröße verbessern und die Anzahl leerer Nüsse und defekter Kerne reduzieren kann .

Düngemittel Produktion: Zinkhaltige Düngemittel

ZnSO₄ wird bei der Produktion von Spezialdüngemitteln wie zinkhaltigem Harnstoff und zinkhaltigem Superphosphat verwendet. Diese Düngemittel sind so konzipiert, dass sie die Bodenfruchtbarkeit verbessern und eine ausgewogene Versorgung mit Mikronährstoffen gewährleisten, wodurch ein gesünderes Pflanzenwachstum und eine gesündere Entwicklung gefördert werden .

Biofortifizierung von Nutzpflanzen: Zink Anreicherung in Weizen

This compound wird auch bei der Biofortifizierung von Nutzpflanzen wie Weizen eingesetzt, um den Zinkgehalt in den Körnern zu erhöhen. Dies ist besonders wichtig in Regionen, in denen ein Mangel an Zink in der Nahrung weit verbreitet ist. Studien haben gezeigt, dass die Bodenanwendung von ZnSO₄ zusammen mit der Blattdüngung mit Nanokonzentraten den Zinkeffizienz und die Zinkkonzentration in den Körnern verbessern kann .

Wirkmechanismus

Target of Action

Zinc sulfate is primarily targeted at replenishing low levels of zinc or preventing zinc deficiency . Zinc has been identified as a cofactor for over 70 different enzymes, including alkaline phosphatase, lactic dehydrogenase, and both RNA and DNA polymerase . It plays a crucial role in maintaining cellular equilibrium .

Mode of Action

Zinc sulfate works by releasing zinc ions into the body. These ions move throughout the body, bind to proteins, and enter different organs . Zinc improves the absorption of water and electrolytes, enhances the regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for better clearance of pathogens .

Biochemical Pathways

Zinc is involved in numerous biochemical pathways. It serves as a key component in many signal transduction processes and acts as an essential cofactor for many proteins and enzymes . It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Consequently, zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, and many other physiological procedures .

Pharmacokinetics

The absorption of zinc sulfate is pH-dependent; it is enhanced at lower pH and impaired by food . Once absorbed, zinc is stored primarily in skeletal muscle and bone . Zinc is primarily excreted in feces .

Result of Action

Zinc sulfate has several effects at the molecular and cellular level. It facilitates wound healing, helps maintain normal growth rates, normal skin hydration, and the senses of taste and smell . It also improves the immune system function . Too much zinc can cause vomiting, diarrhea, lack of appetite, depression, yellow coloration of the skin, increased heart rate, bloody urine, and alterations of blood chemistry .

Action Environment

Zinc naturally occurs in the environment. It can be found in animals, plants, and soil . Zinc may come from natural sources, pesticides, or human activities such as farming, and the production of batteries, animal feed, and metals . Environmental zinc concentrations can influence the action, efficacy, and stability of zinc sulfate .

Safety and Hazards

Breathing in zinc sulfate can irritate the respiratory tract, cause nausea, vomiting, stomach ache, dizziness, depression, metallic taste in the mouth, and death. Exposure by skin contact can damage the skin leading to ulcers, blisters and scarring. Zinc sulfate can cause severe eye irritation, resulting in redness and pain .

Biochemische Analyse

Biochemical Properties

Zinc sulfate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. Zinc ions (Zn2+), which are released from zinc sulfate, serve as a key component in many signal transduction processes and act as an essential cofactor for many proteins and enzymes . Zinc transporters take up/release zinc ions (Zn2+) across biological membranes and maintain intracellular and intra-organellar Zn2+ homeostasis .

Cellular Effects

Zinc sulfate has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . Zinc is involved in many aspects of cellular metabolism. It is required for the catalytic activity of hundreds of enzymes, and it plays a role in enhancing immune function, protein and DNA synthesis, wound healing, and cell signaling and division .

Molecular Mechanism

Zinc sulfate exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Zinc transporters, which facilitate the transport of zinc ions across biological membranes, play a crucial role in these processes .

Temporal Effects in Laboratory Settings

The effects of zinc sulfate change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . For example, research into the topical application of zinc sulfate for viral warts indicates that using a 10% zinc sulfate solution three times a day for a period of four weeks resulted in an 80% reduction in the number of warts .

Dosage Effects in Animal Models

The effects of zinc sulfate vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Zinc sulfate is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For example, zinc’s involvement in cellular metabolism extends across various critical pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication .

Transport and Distribution

Zinc sulfate is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of zinc sulfate and its effects on activity or function are crucial aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Zinksulfat kann durch verschiedene Verfahren synthetisiert werden:

Reaktion mit Schwefelsäure: Zinkmetall oder Zinkoxid reagiert mit Schwefelsäure zu this compound. Die Reaktion mit Zinkmetall verläuft wie folgt: [ \text{Zn} + \text{H}2\text{SO}_4 + 7\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} + \text{H}_2 ] Die Reaktion mit Zinkoxid lautet: [ \text{ZnO} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{ZnSO}_4 \cdot 7\text{H}_2\text{O} ]

Reaktion mit Zinkcarbonat: Zinkcarbonat reagiert mit Schwefelsäure zu this compound, Wasser und Kohlendioxid: [ \text{ZnCO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{ZnSO}_4 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrielle Produktionsmethoden: In industriellen Anlagen wird this compound hergestellt, indem zinkhaltige Materialien (wie zinkhaltige Erze oder Zinkoxid) mit Schwefelsäure behandelt werden. Die resultierende Lösung wird dann eingedampft, um das this compound-Heptahydrat zu kristallisieren {_svg_3} .

Arten von Reaktionen:

Redoxreaktionen: this compound kann an Redoxreaktionen teilnehmen, bei denen Zink je nach Reaktionsbedingungen reduziert oder oxidiert werden kann.

Substitutionsreaktionen: this compound kann Substitutionsreaktionen eingehen, bei denen das Sulfation durch andere Anionen in Lösung ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Schwefelsäure: Wird bei der Synthese von this compound aus Zinkmetall, Zinkoxid oder Zinkcarbonat verwendet.

Wasser: Essentiell für die Kristallisation von this compound-Heptahydrat.

Hauptprodukte:

This compound-Heptahydrat: Die häufigste Form von this compound, die in verschiedenen Anwendungen verwendet wird.

Wasserstoffgas: Wird als Nebenprodukt bei der Reaktion mit Zinkmetall erzeugt

Chemie:

Katalyse: this compound wird als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Elektroplattierung: Es dient als Elektrolyt in Zink-Elektroplattierungsprozessen.

Biologie:

Nahrungsergänzungsmittel: this compound wird zur Behandlung und Vorbeugung von Zinkmangel bei Menschen und Tieren verwendet.

Landwirtschaft: Es wird als Mikronährstoff in Düngemitteln verwendet, um das Pflanzenwachstum zu fördern und die Erträge zu steigern

Medizin:

Topisches Adstringens: this compound wird in topischen Formulierungen zur Behandlung von Hauterkrankungen verwendet.

Orale Rehydrierungtherapie: Es wird in Kombination mit oralen Rehydrierungssalzen zur Behandlung von Durchfall bei Kindern verwendet

Industrie:

Rayonproduktion: this compound wirkt als Koagulant bei der Herstellung von Rayon.

Pigmentproduktion: Es ist ein Vorläufer des Pigments Lithopone

5. Wirkmechanismus

This compound entfaltet seine Wirkung durch verschiedene Mechanismen:

Enzym-Kofaktor: Zink wirkt als Kofaktor für über 70 verschiedene Enzyme, darunter alkalische Phosphatase und DNA-Polymerase.

Wundheilung: Zink fördert die Wundheilung, indem es die Zellproliferation und die Proteinsynthese anregt.

Immunfunktion: Es verbessert die Immunfunktion, indem es die Produktion von Antikörpern und Lymphozyten unterstützt

Ähnliche Verbindungen:

Zinkchlorid (ZnCl₂): Wird in verschiedenen industriellen Anwendungen verwendet, z. B. als Flussmittel beim Löten.

Zinkacetat (Zn(C₂H₃O₂)₂): Wird in Nahrungsergänzungsmitteln und als topische Behandlung für Akne verwendet.

Zinkoxid (ZnO): Weit verbreitet in Sonnenschutzmitteln, Kosmetika und als Kautschukzusatzstoff.

Vergleich:

Löslichkeit: this compound ist in Wasser hochlöslich, während Zinkoxid unlöslich ist.

Anwendungen: this compound wird hauptsächlich in der Landwirtschaft und Medizin eingesetzt, während Zinkchlorid und Zinkacetat spezialisiertere industrielle und pharmazeutische Anwendungen haben.

Irritationspotenzial: Zinkchlorid ist ein stärkeres Reizmittel als this compound, das relativ mild ist

Die Vielseitigkeit und die breite Palette an Anwendungen von this compound machen es zu einer wertvollen Verbindung in verschiedenen Bereichen, von der Landwirtschaft bis zur Medizin und Industrie.

Vergleich Mit ähnlichen Verbindungen

Zinc Chloride (ZnCl₂): Used in various industrial applications, including as a flux in soldering.

Zinc Acetate (Zn(C₂H₃O₂)₂): Used in dietary supplements and as a topical treatment for acne.

Zinc Oxide (ZnO): Widely used in sunscreens, cosmetics, and as a rubber additive.

Comparison:

Solubility: Zinc sulfate is highly soluble in water, whereas zinc oxide is insoluble.

Applications: Zinc sulfate is primarily used in agriculture and medicine, while zinc chloride and zinc acetate have more specialized industrial and pharmaceutical uses.

Irritation Potential: Zinc chloride is a stronger irritant compared to zinc sulfate, which is relatively mild

Zinc sulfate’s versatility and wide range of applications make it a valuable compound in various fields, from agriculture to medicine and industry.

Eigenschaften

| { "Design of Synthesis Pathway": "Zinc sulfate can be synthesized by reacting zinc oxide or zinc metal with sulfuric acid.", "Starting Materials": [ "Zinc oxide or Zinc metal", "Sulfuric acid" ], "Reaction Steps": [ "If using Zinc oxide: Dissolve Zinc oxide in sulfuric acid to form Zinc sulfate and water.", "If using Zinc metal: Add Zinc metal to sulfuric acid to form Zinc sulfate and hydrogen gas.", "Filter the resulting solution to remove any impurities.", "Evaporate the solution to obtain solid Zinc sulfate." ] } | |

| Zinc inhibits cAMP-induced, chloride-dependent fluid secretion by inhibiting basolateral potassium (K) channels, in in-vitro studies with rat ileum. This study has also shown the specificity of Zn to cAMP-activated K channels, because zinc did not block the calcium (Ca)-mediated K channels. As this study was not performed in Zn-deficient animals, it provides evidence that Zn is probably effective in the absence of Zn deficiency. Zinc also improves the absorption of water and electrolytes, improves regeneration of the intestinal epithelium, increases the levels of brush border enzymes, and enhances the immune response, allowing for a better clearance of the pathogens. | |

CAS-Nummer |

7733-02-0 |

Molekularformel |

H2O4SZn |

Molekulargewicht |

163.5 g/mol |

IUPAC-Name |

sulfuric acid;zinc |

InChI |

InChI=1S/H2O4S.Zn/c1-5(2,3)4;/h(H2,1,2,3,4); |

InChI-Schlüssel |

WQSRXNAKUYIVET-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)[O-].[Zn+2] |

Kanonische SMILES |

OS(=O)(=O)O.[Zn] |

Color/Form |

Colorless, orthorhombic crystals |

Dichte |

1.96 at 68 °F (USCG, 1999) - Denser than water; will sink 3.8 g/cu cm 3.8 g/cm³ |

melting_point |

212 °F (USCG, 1999) 680 °C (decomposes) |

| 7733-02-0 68813-94-5 7446-20-0 |

|

Physikalische Beschreibung |

Anhydrous zinc sulfate is a colorless crystalline solid. Zinc sulfate is also obtained as a hexahydrate, ZnSO4.6H2O, and as a heptahydrate ZnSO4.7H2O. All forms are soluble in water. All are noncombustible. The primary hazard is the threat posed to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in the production of rayon, as a feed supplement, and as a fertilizer ingredient. Pellets or Large Crystals; Other Solid; Liquid; Dry Powder; Dry Powder, Pellets or Large Crystals; Liquid, Other Solid Colorless crystals. [HSDB] COLOURLESS HYGROSCOPIC CRYSTALS. |

Piktogramme |

Corrosive; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

7446-20-0 (heptahydrate) 23713-49-7 (Parent) |

Haltbarkeit |

There is ... /a/ tendency for solutions of zinc sulfate to form slight cloudiness due to seperation of basic salt formed through partial hydrolysis. |

Löslichkeit |

Solubility: 54.480 lb/100 lb water /Heptahydrate/ 57.7 g/100 g water at 25 °C In water solubility, 101 g/100 g water at 70 °C Solubility in water, g/100ml at 20 °C: 22 (good) |

Synonyme |

Biolectra Zink; Biosanzink; Bonazen; Bufopto Zinc Sulfate; Complexonat; Honny Fresh 10P; Kreatol; Op-Thal-Zin; Optraex; Solvazinc; Solvezink; Sulfuric Acid Zinc Salt; Verazinc; White Vitriol; Z-Span; Zinc Sulfate; Zinc Sulfate (1:1); Zinc Sulfate (Zn |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zinc is an essential trace element crucial for various biological processes. Zinc ions (Zn2+) act as cofactors for numerous enzymes involved in metabolism, DNA synthesis, and cell signaling. [, , , ] For instance, zinc plays a crucial role in the function of over 100 enzymes, including those involved in protein synthesis, wound healing, and immune function. [, ]

A: Studies have shown that zinc sulfate supplementation can improve oxidative stress parameters. In a study on rabbits fed a high cholesterol diet, zinc sulfate significantly lowered serum malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased serum reduced glutathione (GSH) levels, an important antioxidant. [] This suggests a potent antioxidant effect of zinc sulfate. [, ]

ANone: The most common form is zinc sulfate heptahydrate, with the molecular formula ZnSO4·7H2O and a molecular weight of 287.56 g/mol.

A: Different formulations of zinc sulfate, such as chelated forms using amino acids or organic ligands, have been developed to enhance its bioavailability. [, ] These formulations can improve absorption in the gastrointestinal tract, leading to increased zinc levels in the blood and tissues. [, ]

A: As a widely used compound, zinc sulfate production and handling require adherence to Safety, Health, and Environment (SHE) regulations. These regulations ensure worker safety, proper waste management, and environmental protection during manufacturing and disposal. []

A: Zinc sulfate is absorbed primarily in the small intestine, influenced by dietary factors like phytates. [] Zinc is then transported in the blood, bound to proteins like albumin, and distributed to various tissues, with the highest concentrations found in muscle and bone. [] Excess zinc is excreted primarily through feces. [, ]

A:

In vitro: Cell-based assays are used to investigate the effects of zinc sulfate on specific cell types, such as immune cells or cancer cells. []* In vivo:* Animal models, such as rats and mice, are used to study the effects of zinc sulfate on growth, development, and disease progression. [, ] For example, one study used a rat model to investigate the protective effect of zinc sulfate on testicular function in rats subjected to intensive swimming. []

A: Research is exploring the use of nanoparticles and other novel drug delivery systems to improve the targeted delivery of zinc to specific tissues, potentially enhancing its therapeutic efficacy and minimizing side effects. [, ]

A: Serum zinc levels are commonly used to assess zinc status in individuals. Research is ongoing to identify more specific and sensitive biomarkers for zinc deficiency and to monitor the effectiveness of zinc supplementation in various conditions. []

A: Various analytical techniques are used to characterize and quantify zinc sulfate, including:* Atomic absorption spectrometry (AAS)* Inductively coupled plasma mass spectrometry (ICP-MS)* Titration methods* Spectrophotometry []

A: While zinc is an essential micronutrient, excessive zinc sulfate release into the environment, primarily from agricultural runoff, can have detrimental effects on aquatic ecosystems. Research focuses on developing sustainable agricultural practices and zinc formulations to minimize its environmental impact. [, ]

A: The dissolution rate and solubility of zinc sulfate in various media can influence its bioavailability and efficacy. [] Factors like particle size, formulation, and the presence of other compounds can affect its dissolution characteristics. []

A: Validation of analytical methods used for zinc sulfate quantification is crucial to ensure accurate, precise, and reliable results. Validation parameters include:* Accuracy* Precision* Specificity* Linearity* Range* Limit of detection (LOD)* Limit of quantification (LOQ) []

A: Stringent quality control measures are essential throughout the development, manufacturing, and distribution of zinc sulfate products to ensure their consistency, safety, and efficacy. These measures involve:* Raw material testing* In-process controls* Finished product testing* Stability testing []

A: Zinc plays a vital role in immune function. While zinc sulfate itself is not considered immunogenic, its supplementation can modulate immune responses. [] Research is ongoing to understand the impact of zinc status on various aspects of immunity, including immune cell development and function. [, ]

A: Zinc is transported across cell membranes via specific transporter proteins. Drug-transporter interactions can influence the absorption, distribution, and elimination of zinc sulfate, potentially impacting its efficacy and safety. [] Further research is needed to fully elucidate these interactions. []

A: Zinc sulfate is generally biocompatible within physiological ranges. [] Its biodegradability depends on the environmental conditions and the presence of microorganisms capable of degrading it. []

A: Alternatives to zinc sulfate as a zinc source include:* Zinc oxide: Used as a dietary supplement and in topical applications. []* Zinc gluconate: Commonly used in lozenges and nasal sprays. []* Zinc citrate: Often found in oral health products. []

A: Proper waste management practices are essential to prevent environmental contamination from zinc sulfate. Recycling programs can recover zinc from industrial waste streams, promoting resource efficiency and sustainability. []

ANone: Advancements in research infrastructure and resources, such as:* High-throughput screening platforms* Omics technologies* Bioinformatics tools

A: Zinc sulfate has a long history of use, dating back centuries. Early applications included its use as an astringent and emetic. The recognition of zinc as an essential nutrient and the subsequent discovery of its diverse biological roles have spurred significant research in various fields, including agriculture, nutrition, and medicine. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

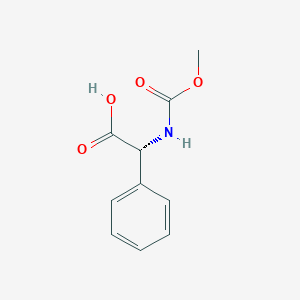

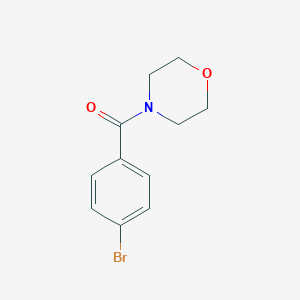

![(13S)-10-Butan-2-yl-13-(hydroxymethyl)-9-methyl-5-(2-methylbut-3-en-2-yl)-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4,6,8(15)-tetraen-11-one](/img/structure/B152223.png)